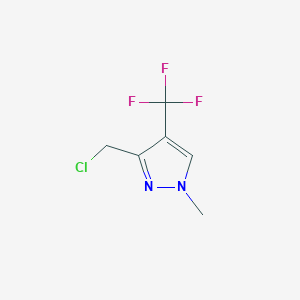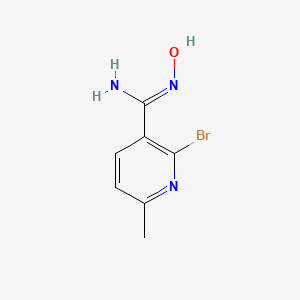
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is an organic compound characterized by its unique structure, which includes bulky tert-butyl groups and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-di-tert-butyl-4-methoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction using a suitable Grignard reagent, such as ethylmagnesium bromide, to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to the desired aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials where stability and resistance to oxidation are crucial.
Mécanisme D'action
The mechanism by which 3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal exerts its effects is primarily through its chemical reactivity. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s interactions with other molecules. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propanal: Similar structure but with a hydroxy group instead of a methoxy group.
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanoic acid: The oxidized form of the aldehyde.
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanol: The reduced form of the aldehyde.
Uniqueness
3-(3,5-Di-tert-butyl-4-methoxyphenyl)propanal is unique due to the presence of both tert-butyl and methoxy groups, which confer specific steric and electronic properties. These properties make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H28O2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
3-(3,5-ditert-butyl-4-methoxyphenyl)propanal |
InChI |
InChI=1S/C18H28O2/c1-17(2,3)14-11-13(9-8-10-19)12-15(16(14)20-7)18(4,5)6/h10-12H,8-9H2,1-7H3 |
Clé InChI |
ILPNHNRYJZIUKH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(4R,5R,6S)-6-(Methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-ene-5-carboxylic acid](/img/structure/B12954789.png)



![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)

![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)


